7-Dodecenoic acid

Description

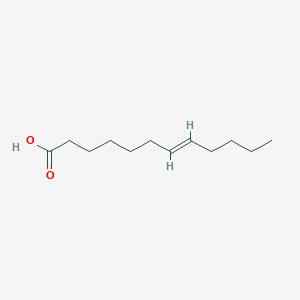

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(E)-dodec-7-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-6H,2-4,7-11H2,1H3,(H,13,14)/b6-5+ |

InChI Key |

MZNHSVOKYCWLPQ-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCC(=O)O |

Canonical SMILES |

CCCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 7 Dodecenoic Acid

Endogenous Biosynthetic Routes of (Z)-7-Dodecenoic Acid in Biological Systems

The primary endogenous route for the biosynthesis of (Z)-7-dodecenoic acid in insects, such as the moth Thysanoplusia intermixta, begins with common saturated fatty acids. nih.gov The pathway typically involves the modification of a C16 precursor, palmitic acid, through a sequence of desaturation and chain-shortening steps. nih.goviastate.edu

Multi-Enzyme Catalysis in Specific Secondary Metabolite Biosynthesis

The production of (Z)-7-dodecenoic acid is a clear example of multi-enzyme catalysis in the biosynthesis of secondary metabolites. nih.govnih.govresearchgate.net In moths, this process occurs in specialized pheromone glands. nih.goviastate.edu The pathway is initiated by a Δ11-desaturase that acts on a C16 acyl-CoA, typically palmitoyl-CoA, to introduce a double bond at the 11th position, forming (Z)-11-hexadecenoic acid. nih.govcore.ac.ukslu.se This is followed by a controlled round of β-oxidation, a chain-shortening process, which removes two carbons from the carboxyl end of the fatty acid to yield (Z)-9-tetradecenoic acid. Subsequent chain-shortening steps, catalyzed by specific acyl-CoA oxidases, lead to the formation of (Z)-7-dodecenoic acid. nih.govresearchgate.netdiva-portal.org In some species, this can be followed by further desaturation, reduction, and acetylation to produce the final active pheromone components. nih.govnih.govresearchgate.netdiva-portal.org For example, in the European grapevine moth, Lobesia botrana, (Z)-9-dodecenoic acid is an intermediate that is further desaturated to produce a diene. nih.govresearchgate.netdiva-portal.org

A study on Thysanoplusia intermixta confirmed this pathway through labeling experiments. Deuterated hexadecanoic acid, (Z)-11-hexadecenoic acid, and (Z)-7-dodecenoic acid were all incorporated into the final pheromone product, (5E,7Z)-5,7-dodecadienyl acetate (B1210297), with (Z)-7-dodecenoic acid also being converted to the minor pheromone component, (Z)-7-dodecenyl acetate. nih.gov This demonstrates the central role of (Z)-7-dodecenoic acid as a precursor.

Regiospecificity and Stereospecificity of Desaturases and Chain-Shortening Enzymes in Fatty Acid Elongation

The enzymes involved in the biosynthesis of 7-dodecenoic acid exhibit remarkable regiospecificity and stereospecificity. Fatty acid desaturases are integral membrane enzymes that introduce double bonds at specific positions along the fatty acid chain. qut.edu.auresearchgate.net The Δ11-desaturases involved in pheromone biosynthesis, for instance, specifically target the 11th carbon of the fatty acyl chain, predominantly producing the (Z)-isomer. researchgate.netpnas.org This is distinct from the more common Δ9-desaturases involved in general lipid metabolism. nih.govnih.gov The stereoselectivity of these desaturases is crucial, as the geometric isomerism of the double bond is often critical for the biological activity of the resulting pheromone. pnas.org

Chain-shortening is accomplished through a modified β-oxidation pathway. core.ac.ukresearchgate.net The enzymes in this pathway, particularly the acyl-CoA oxidases, also show specificity. For example, in Lobesia botrana, two specific acyl-CoA oxidases, Lbo_31670 and Lbo_49602, are implicated in the chain-shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid. nih.govresearchgate.netdiva-portal.org The high substrate specificity of the enzymes involved in β-oxidation was demonstrated in Thysanoplusia intermixta, where labeled (Z)-10-hexadecenoic acid was not converted to a dodecenyl acetate, indicating that the chain-shortening machinery is selective for the position of the double bond. nih.gov

Metabolic Intermediates and Flux in this compound Biogenesis

The biosynthesis of this compound is a channeled pathway with several key metabolic intermediates. The primary precursor is typically palmitic acid (16:0), which is converted to its acyl-CoA derivative. iastate.eduresearchgate.net The metabolic flux then proceeds through the following key intermediates:

(Z)-11-Hexadecenoic acid: Formed by the Δ11-desaturation of palmitoyl-CoA. nih.govcore.ac.uk

(Z)-9-Tetradecenoic acid: Produced by one cycle of chain-shortening from (Z)-11-hexadecenoic acid. iastate.edud-nb.info

(Z)-7-Dodecenoic acid: Formed by a subsequent cycle of chain-shortening from (Z)-9-tetradecenoic acid.

In some insects, these intermediates can be further modified. For instance, in Helicoverpa zea, stearic acid (18:0) can also serve as a precursor, being desaturated and then chain-shortened to produce various pheromone components. nih.govcapes.gov.br The relative abundance of these intermediates and the final products is tightly controlled, ensuring the production of a species-specific pheromone blend. The flow of metabolites through this pathway is regulated by the expression and activity of the involved enzymes.

Interactive Data Table: Key Enzymes and Intermediates in (Z)-7-Dodecenoic Acid Biosynthesis

| Precursor | Enzyme | Intermediate | Enzyme | Product | Organism Example |

| Palmitoyl-CoA (16:0) | Δ11-Desaturase | (Z)-11-Hexadecenoyl-CoA | Acyl-CoA Oxidase | (Z)-9-Tetradecenoyl-CoA | Agrotis segetum core.ac.uk |

| (Z)-11-Hexadecenoyl-CoA | Acyl-CoA Oxidase | (Z)-9-Tetradecenoyl-CoA | Acyl-CoA Oxidase | (Z)-7-Dodecenoyl-CoA | Thysanoplusia intermixta nih.gov |

| Tetradecanoic Acid | Δ11-Desaturase (Lbo_PPTQ) | (Z)-11-Tetradecenoic Acid | Acyl-CoA Oxidases (Lbo_31670, Lbo_49602) | (Z)-9-Dodecenoic Acid | Lobesia botrana nih.govresearchgate.netdiva-portal.org |

Note: (Z)-7-Dodecenoic acid is a subsequent product from (Z)-9-Tetradecenoyl-CoA in the pathway.

Genetic Determinants and Transcriptional Regulation of Biosynthetic Enzymes

The biosynthesis of this compound and its derivatives is under strict genetic control. The genes encoding the key enzymes, such as desaturases and acyl-CoA oxidases, have been identified and characterized in several insect species. nih.govresearchgate.netdiva-portal.orgpnas.org For example, in Lobesia botrana, transcriptome analysis of the female pheromone gland identified candidate genes for desaturases and acyl-CoA oxidases. nih.govresearchgate.netdiva-portal.org Functional assays confirmed that the gene Lbo_PPTQ encodes a Δ11-desaturase responsible for producing (Z)-11-tetradecenoic acid, and Lbo_31670 and Lbo_49602 encode acyl-CoA oxidases involved in the subsequent chain-shortening. nih.govresearchgate.netdiva-portal.org

The expression of these genes is often tissue-specific, being highly upregulated in the pheromone glands of female moths. nih.govresearchgate.netdiva-portal.org Transcriptional regulation of these biosynthetic pathways is complex and can be influenced by various transcription factors. In a broader context of fatty acid metabolism, transcription factors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol-Regulatory Element Binding Protein-1 (SREBP-1) are known to regulate the expression of elongases and desaturases. nih.govnih.govfoodandnutritionresearch.net While the specific transcription factors controlling the pheromone biosynthetic pathway in all insects are not fully elucidated, it is clear that a coordinated regulatory network is in place to ensure the precise production of these vital chemical signals.

Chemical Synthesis and Derivatization Strategies for 7 Dodecenoic Acid

Total Synthesis Approaches to Dodecenoic Acid Isomers, including 7-Dodecenoic Acid

The creation of specific isomers of dodecenoic acid, such as this compound, relies on precise chemical strategies that allow for the accurate placement of the carbon-carbon double bond within the twelve-carbon chain. These methods are fundamental in producing these molecules for various research and industrial applications.

Olefin Metathesis and Wittig Reaction Methodologies for Carbon-Carbon Double Bond Formation

Olefin metathesis and the Wittig reaction are powerful and versatile methods for the formation of carbon-carbon double bonds in organic synthesis, and they are applicable to the synthesis of this compound. numberanalytics.comnumberanalytics.com

Olefin Metathesis: This reaction involves the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. numberanalytics.com For the synthesis of this compound, a cross-metathesis reaction can be employed. google.com For instance, the reaction of 1-octene (B94956) with 4-pentenoic acid in the presence of a suitable catalyst, such as a ruthenium-based Grubbs catalyst, would yield this compound and a volatile byproduct. d-nb.info The reaction is driven by the formation of the more stable internal olefin from terminal olefins. Self-metathesis of unsaturated fatty acids can also be utilized to produce long-chain dicarboxylic acids. researchgate.net

Wittig Reaction: The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones and a phosphorus ylide. numberanalytics.comorganicchemistrytutor.com To synthesize this compound, a suitable strategy would involve the reaction of a C7 aldehyde with a C5 phosphorus ylide. Specifically, heptanal (B48729) can be reacted with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide. The ylide is typically prepared by treating the corresponding phosphonium (B103445) salt with a strong base. numberanalytics.comgoogle.com The geometry of the resulting double bond (E or Z) can often be controlled by the choice of the ylide and the reaction conditions. organic-chemistry.org For example, non-stabilized ylides generally lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene. organic-chemistry.org

A general reaction scheme for the synthesis of dodecenoic acid esters via the Wittig reaction involves reacting an aldehyde with a Wittig reagent in the presence of a sodium alkoxide. google.com The resulting ester can then be hydrolyzed to yield the desired dodecenoic acid. google.com

Stereoselective Synthesis of (E)- and (Z)-7-Dodecenoic Acid Isomers

The biological activity and physical properties of this compound are highly dependent on the stereochemistry of the double bond. Therefore, developing synthetic methods that selectively produce either the (E)- or (Z)-isomer is of significant importance.

The stereochemical outcome of the Wittig reaction can be influenced by several factors, including the nature of the ylide, the solvent, and the presence of salts. researchgate.net

For the (Z)-isomer: Non-stabilized ylides, typically those with alkyl substituents, in aprotic solvents and in the absence of lithium salts, generally lead to the formation of the Z-alkene. organic-chemistry.org This is because the reaction proceeds through a kinetically controlled pathway, favoring the formation of the cis-oxaphosphetane intermediate. researchgate.net

For the (E)-isomer: Stabilized ylides, which contain an electron-withdrawing group, tend to give the E-alkene as the major product. organic-chemistry.org The reaction proceeds under thermodynamic control, allowing for equilibration to the more stable trans-oxaphosphetane intermediate. The Schlosser modification of the Wittig reaction can also be used to favor the E-isomer. organic-chemistry.org Additionally, other olefination methods like the Horner-Wadsworth-Emmons reaction often provide excellent E-selectivity. researchgate.net

Modified Knoevenagel condensation reactions have also been explored for the stereoselective synthesis of (E)-β,γ-unsaturated acids. lookchem.com While not directly applied to this compound in the provided context, such methods demonstrate the potential for stereocontrol in the synthesis of unsaturated carboxylic acids. researchgate.net

Biocatalytic Production and Enzymatic Transformations of Dodecenoic Acids

The use of enzymes in the synthesis and modification of dodecenoic acids offers a green and highly selective alternative to traditional chemical methods. Biocatalysis can be employed for both the de novo synthesis of these fatty acids and for their subsequent functionalization.

Enzyme cascades have been developed for the synthesis of precursors to polyamides, such as 12-aminododecenoic acid, starting from renewable resources like linoleic acid. nih.gov One such cascade involves the use of a lipoxygenase, a hydroperoxide lyase, and an ω-transaminase. nih.govd-nb.info While this specific example leads to a C12 amino acid, the intermediates, such as 12-oxododecenoic acid, are derivatives of dodecenoic acid. nih.gov Seven different ω-transaminases have been shown to convert 12-oxododecenoic acid into its corresponding amine. nih.gov

Microsomes from plants like the Jerusalem artichoke (Helianthus tuberosus L.) have been shown to oxidize dodecenoic acid analogs. nih.gov These enzymatic systems can introduce hydroxyl groups and epoxides into the fatty acid chain. nih.gov For example, the oxidation of this compound by these microsomes primarily yields 9-hydroxy-7-dodecenoic acid, along with a minor amount of 7,8-epoxylauric acid. nih.gov The stereochemistry of these products is often highly controlled by the enzyme. nih.gov For instance, the hydroxylation of (Z)-7-dodecenoic acid leads to a high enantiomeric excess of the 9(S)-hydroxy enantiomer. nih.gov

Synthetic Routes to Bioactive this compound Derivatives and Analogues

The biological activity of this compound can be modulated by introducing various functional groups along its hydrocarbon chain or by modifying its carboxylic acid headgroup. These derivatization strategies can lead to compounds with enhanced or novel properties.

Functionalization of the Hydrocarbon Chain (e.g., Hydroxylation, Epoxidation)

Hydroxylation: The introduction of hydroxyl groups into the hydrocarbon chain of this compound can be achieved through both chemical and biocatalytic methods.

Biocatalytic Hydroxylation: As mentioned previously, microsomal enzymes from plants can hydroxylate this compound at the C-9 position. nih.gov Furthermore, cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes capable of hydroxylating fatty acids at various positions. mdpi.comnih.govresearchgate.net For instance, CYP505E3 from Aspergillus terreus catalyzes the regioselective in-chain hydroxylation of fatty acids at the ω-7 position. nih.gov While this enzyme was demonstrated on dodecanoic acid to produce 5-hydroxydodecanoic acid, the principle of regioselective hydroxylation can be applied to unsaturated fatty acids as well. nih.gov Engineered P450 enzymes have also been used to produce ω-hydroxy dodecanoic acid from dodecanoic acid. nih.govresearchgate.net

Epoxidation: The double bond of this compound is a prime site for epoxidation, which can lead to the formation of epoxides that are valuable intermediates for further chemical transformations.

Biocatalytic Epoxidation: Microsomal preparations from Jerusalem artichoke tubers can convert 9-dodecenoic acid to 9,10-epoxylauric acid. capes.gov.br These enzyme systems are dependent on oxygen and NADPH. capes.gov.br The oxidation of this compound with these microsomes also produces a small amount of 7,8-epoxylauric acid. nih.gov Fungal peroxygenases are another class of enzymes that can catalyze the epoxidation of unsaturated fatty acids. acs.org

Esterification and Amidation Reactions for Functional Group Derivatization

Esterification: The carboxylic acid group of this compound can be readily converted to an ester. This is often done to protect the carboxylic acid during other chemical transformations or to modify the compound's physical properties, such as its volatility or solubility. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For example, the synthesis of dodecenoic acid esters can be accomplished using an alcohol and an acid catalyst like p-toluenesulfonic acid. google.com

Amidation: The conversion of the carboxylic acid group to an amide can lead to compounds with interesting biological activities. asm.org Amides can be synthesized by reacting the carboxylic acid or its activated derivative (like an acyl chloride) with an amine. lookchem.com Direct amidation of carboxylic acids with amines can also be achieved using catalysts such as Nb2O5. researchgate.net This method has been shown to be effective for a wide range of carboxylic acids and amines. researchgate.net Carboxylic acid reductases have also been utilized for the selective formation of amide bonds. d-nb.info

Advanced Analytical Methodologies for 7 Dodecenoic Acid Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Position and Configuration

NMR spectroscopy stands as a powerful non-destructive technique for the structural analysis of 7-dodecenoic acid. It allows for the precise determination of the double bond's location and its geometric configuration (cis or trans) by analyzing the magnetic properties of its atomic nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental in piecing together the carbon skeleton of this compound. In a typical ¹H NMR spectrum, the protons attached to the double-bonded carbons (olefinic protons) exhibit characteristic chemical shifts, typically in the range of 5.3 ppm. magritek.com The signals for the protons on the carbons adjacent to the double bond (allylic protons) are also shifted to a distinct region. magritek.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fatty Acids This table is illustrative and based on general knowledge of fatty acid NMR spectroscopy. Actual values for this compound may vary.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Olefinic CH=CH | ~5.3 | ~128-132 |

| Carboxyl COOH | ~10-12 | ~175-185 |

| α-CH₂ (to COOH) | ~2.3 | ~34 |

| Allylic CH₂ | ~2.0 | ~27 |

| Methylene (CH₂)n | ~1.2-1.6 | ~22-32 |

To definitively establish the structure of this compound, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity. awi.descience.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra would show correlations between the olefinic protons and the adjacent allylic protons, confirming the C6-C7-C8-C9 segment of the molecule. bmrb.iobmrb.io

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. awi.de This is crucial for assigning the specific ¹³C signals to their corresponding protons, for instance, linking the olefinic proton signals to the olefinic carbon signals. magritek.combmrb.iobmrb.io

The stereochemistry of the double bond (cis or trans) can often be inferred from the coupling constants between the olefinic protons in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments, which are part of the broader suite of 2D NMR techniques. science.gov

Mass Spectrometry (MS) for Molecular Fingerprinting and Isomer Differentiation

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of this compound and for distinguishing it from other isomeric fatty acids.

For GC-MS analysis, fatty acids like this compound are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). semanticscholar.orgekb.eg This derivatization is necessary because the high boiling point and polarity of the free carboxylic acid make it less suitable for gas chromatography. frontiersin.org The sample is then introduced into the gas chromatograph, which separates the different FAMEs based on their boiling points and interactions with the chromatographic column. phenomenex.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. semanticscholar.org

The resulting mass spectrum provides a unique "fingerprint" for the molecule. The molecular ion peak ([M]⁺) for this compound methyl ester would confirm its molecular weight. The fragmentation pattern, which results from the breakdown of the molecule upon ionization, provides structural information that can help in identifying the fatty acid. iiste.org GC-MS is a robust and widely used method for the qualitative and quantitative analysis of fatty acid profiles in various samples. jofresearch.com

Table 2: Predicted Mass Spectrometry Data for this compound and its Methyl Ester

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Adduct/[M-H]⁻ (m/z) |

|---|---|---|---|

| This compound | C₁₂H₂₂O₂ | 198.1620 | 197.1547 |

Data for this compound is based on PubChem entry for (E)-dodec-7-enoic acid. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org A significant advantage of LC-MS is its ability to analyze intact molecules, including free fatty acids like this compound, without the need for derivatization. frontiersin.org This is particularly useful for analyzing complex biological or environmental samples. wikipedia.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In negative ion mode ESI, this compound will readily lose a proton to form the deprotonated molecule [M-H]⁻, which can be detected by the mass spectrometer. nih.govmdpi.com LC-ESI/MS is highly sensitive and can be used for the quantification of this compound in a variety of matrices. nih.govlcms.cz

Tandem mass spectrometry, or MS/MS, adds another layer of specificity to the analysis. In an MS/MS experiment, a specific ion of interest (a "parent" or "precursor" ion), such as the [M-H]⁻ ion of this compound, is selected and then fragmented. The resulting "daughter" or "product" ions are then analyzed. nih.gov

The fragmentation pattern obtained from MS/MS is highly specific to the structure of the parent ion. google.com By studying these fragmentation pathways, it is possible to gain detailed structural information, which is particularly useful for distinguishing between isomers that might have the same mass-to-charge ratio. This technique is crucial for the unambiguous identification of this compound, especially in complex samples where other fatty acids with the same molecular weight may be present. lipidmaps.org

Chromatographic Separation Techniques for Purity and Isomer Analysis

The analysis of this compound, a medium-chain monounsaturated fatty acid, relies heavily on chromatographic techniques to ensure purity and resolve it from its various isomers. jst.go.jp The presence of positional and geometric (cis/trans) isomers necessitates high-resolution separation methods for accurate quantification and characterization. jst.go.jp Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for fatty acid analysis, with HPLC being particularly advantageous for separating underivatized acids or sensitive derivatives. researchgate.netchromatographyonline.comcerealsgrains.org

High-Performance Liquid Chromatography (HPLC) with Specialized Stationary Phases

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the analysis of free fatty acids like this compound. jst.go.jp In RP-HPLC, fatty acids are separated based on both their carbon chain length and their degree of unsaturation. aocs.org The introduction of a double bond reduces the retention time, making an unsaturated fatty acid elute earlier than its saturated counterpart. For example, an 18:1 fatty acid typically elutes just after a 16:0 fatty acid. aocs.org

The choice of stationary phase is critical for achieving the desired separation of this compound from other fatty acids and its own isomers.

Standard Stationary Phases: The most widely used stationary phases are silica-based particles chemically modified with non-polar functional groups. labtech.tn Octadecylsilyl (ODS, C18) phases are the workhorse for fatty acid separation, with octyl (C8) phases sometimes used as an alternative. aocs.orglabtech.tn These phases provide excellent separation based on hydrophobicity.

Specialized Stationary Phases: To enhance the resolution of complex mixtures, including positional and geometric isomers, more specialized stationary phases are employed.

Polar-End-Capped Phases: Columns like AQ-C18 feature polar end-capping of the silica (B1680970) surface, which minimizes the interaction of polar functional groups (like the carboxylic acid) with residual silanols on the silica. mdpi.com This can lead to improved peak shape and different selectivity, especially when using highly aqueous mobile phases. mdpi.com

Mixed-Mode Phases: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for separating compounds with varying polarity and charge, such as fatty acids. sielc.comsielc.com

Phenyl Phases: Stationary phases with phenyl groups can offer alternative selectivity for unsaturated compounds due to π-π interactions between the phenyl ring and the double bonds in the fatty acid. labtech.tn

The mobile phase typically consists of acetonitrile (B52724) or methanol (B129727) mixed with water. aocs.org A small amount of acid, such as phosphoric or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring sharp, well-defined peaks. jst.go.jpsielc.com For detection, UV detectors set at low wavelengths (around 205-210 nm) can be used for underivatized fatty acids, although sensitivity is limited. jst.go.jpaocs.org Derivatization to form UV-active esters, such as phenacyl esters, allows for detection at higher, more specific wavelengths (e.g., 254 nm) with much greater sensitivity. aocs.org

Table 1: HPLC Stationary Phases for Fatty Acid Analysis

| Stationary Phase Type | Description | Primary Separation Mechanism(s) | Typical Application for this compound |

| Octadecylsilyl (C18/ODS) | Silica particles bonded with C18 alkyl chains. Highly non-polar. labtech.tn | Hydrophobic (Reversed-Phase) Interactions | General purity analysis, separation from saturated and more unsaturated fatty acids. aocs.orgapiservices.biz |

| Octylsilyl (C8) | Silica particles bonded with C8 alkyl chains. Moderately non-polar. labtech.tn | Hydrophobic (Reversed-Phase) Interactions | Separation of slightly more polar compounds or when different selectivity from C18 is needed. aocs.org |

| Polar-End-Capped C18 (e.g., AQ-C18) | C18 phase where residual silanols are capped with polar groups. mdpi.com | Hydrophobic Interactions, Reduced Silanol Activity | Improved peak shape and resolution, especially for complex mixtures or with highly aqueous mobile phases. mdpi.com |

| Mixed-Mode | Combines reversed-phase and ion-exchange or hydrophilic interaction functionalities. sielc.comsielc.com | Multiple (Hydrophobic, Ion-Exchange) | Enhanced separation of compounds with diverse polarities, including acidic fatty acids. sielc.comsielc.com |

| Silver-Ion (Argentation) Chromatography | Stationary phase impregnated with silver ions, which interact with double bonds. | Complexation with π-electrons of double bonds | High-resolution separation of cis/trans isomers and positional isomers based on the number and geometry of double bonds. aocs.org |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to specific derivatives)

While this compound itself is not a chiral molecule, its derivatives, particularly those created through metabolic or synthetic processes involving the double bond (e.g., hydroxylation or epoxidation), can contain stereocenters. Assessing the enantiomeric purity of these chiral derivatives is crucial, especially in pharmaceutical and biological contexts, as different enantiomers can have vastly different physiological effects. sygnaturediscovery.com Chiral chromatography is the definitive technique for this purpose. sygnaturediscovery.com

There are two primary strategies for separating enantiomers via HPLC:

Indirect Method: This approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as C18. libretexts.org

Direct Method: This is the more common approach and involves the use of a Chiral Stationary Phase (CSP). A CSP is a stationary phase that is itself chiral and can interact differently with the two enantiomers of an analyte, leading to different retention times. sygnaturediscovery.comlibretexts.org

For fatty acid derivatives, polysaccharide-based CSPs are particularly effective. libretexts.orgwindows.net These are made from derivatives of cellulose (B213188) or amylose (B160209) coated or bonded onto a silica support. libretexts.org The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. libretexts.org Macrocyclic antibiotic stationary phases also serve as versatile multimodal CSPs capable of separating a wide range of chiral compounds. libretexts.org

The selection of the mobile phase is critical and depends on the specific CSP and analyte. Normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), and polar organic modes can be used. libretexts.org

Table 2: Methods for Chiral Separation of this compound Derivatives

| Method | Principle | Stationary Phase | Advantages | Considerations |

| Indirect Separation | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers. libretexts.org | Standard Achiral (e.g., C18, C8) | Uses conventional HPLC columns; elution order may be predictable. libretexts.org | Requires a suitable functional group for derivatization; potential for kinetic resolution issues; CDA must be enantiomerically pure. libretexts.org |

| Direct Separation | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). sygnaturediscovery.com | Chiral (e.g., Polysaccharide-based, Macrocyclic Antibiotic) | Direct analysis without derivatization; applicable to a wide range of compounds. libretexts.org | CSPs can be expensive; method development can be more complex, requiring screening of different CSPs and mobile phases. nih.gov |

Biological and Ecological Functions of 7 Dodecenoic Acid and Its Metabolites

Chemoecological Roles as Semiochemicals

Insect Pheromones: Biosynthesis and Species-Specific Communication

7-Dodecenoic acid and its derivatives play a crucial role in the chemical communication systems of various insect species, acting as pheromones that mediate reproductive behaviors. The biosynthesis of these semiochemicals is a highly regulated process, often involving a series of enzymatic modifications of common fatty acids to produce species-specific signals.

A notable example is the European grapevine moth, Lobesia botrana, which utilizes (E,Z)-7,9-dodecadienyl acetate (B1210297) as its primary sex pheromone component. diva-portal.orgresearchgate.netnih.gov The biosynthesis of this compound involves a multi-step pathway that starts with the desaturation of tetradecanoic acid. diva-portal.orgresearchgate.netnih.gov In vivo labeling experiments have elucidated the following sequence:

Δ11 Desaturation: Tetradecanoic acid is converted to (Z)-11-tetradecenoic acid by a Δ11 desaturase enzyme. diva-portal.orgresearchgate.netnih.gov

Chain Shortening: The resulting (Z)-11-tetradecenoic acid undergoes chain shortening to produce (Z)-9-dodecenoic acid. diva-portal.orgresearchgate.netnih.gov This step is catalyzed by acyl-CoA oxidases. diva-portal.orgresearchgate.net

Δ7 Desaturation: A second double bond is introduced at the 7-position of (Z)-9-dodecenoic acid by a yet-to-be-identified Δ7 desaturase, forming the conjugated diene system. diva-portal.orgresearchgate.netnih.gov

Reduction and Acetylation: The final steps involve the reduction of the carboxylic acid to an alcohol and subsequent acetylation to yield the active pheromone, (E,Z)-7,9-dodecadienyl acetate. diva-portal.orgresearchgate.netnih.gov

The specificity of this pheromone is crucial for ensuring that only males of the same species are attracted, thus maintaining reproductive isolation. The precise ratio and isomeric configuration of the pheromone components are critical for eliciting the correct behavioral response in male moths.

Similarly, (Z)-7-dodecenoic acid is a precursor to (Z)-7-dodecenyl acetate, a common main pheromone component for several moth species in the Plusiinae subfamily, including Macdunnoughia confusa, Anadevidia peponis, and Chrysodeixis eriosoma. oup.com In these species, the biosynthesis is also under hormonal control, specifically by the pheromone biosynthesis activating neuropeptide (PBAN). oup.com

The turnip moth, Agrotis segetum, provides another example of the homologous series of fatty-alcohol acetate esters used as sex pheromones, which includes (Z)-7-dodecenyl acetate. researchgate.net The biosynthetic pathway can involve either desaturation followed by chain shortening or vice versa, leading to a variety of pheromone components. slu.se

Table 1: Examples of Insects Utilizing this compound Derivatives as Pheromones

| Species | Pheromone Component | Precursor |

|---|---|---|

| Lobesia botrana (European grapevine moth) | (E,Z)-7,9-dodecadienyl acetate | (Z)-9-dodecenoic acid |

| Macdunnoughia confusa | (Z)-7-dodecenyl acetate | (Z)-7-dodecenoic acid |

| Anadevidia peponis | (Z)-7-dodecenyl acetate | (Z)-7-dodecenoic acid |

| Chrysodeixis eriosoma | (Z)-7-dodecenyl acetate | (Z)-7-dodecenoic acid |

| Agrotis segetum (Turnip moth) | (Z)-7-dodecenyl acetate | Fatty acid precursors |

Role in Chemical Signaling and Behavioral Modulation in Invertebrates

Beyond its role as a sex pheromone in Lepidoptera, dodecenoic acid isomers and related compounds are involved in a broader range of chemical signaling and behavioral modulation in various invertebrates. These molecules can act as alarm pheromones, oviposition deterrents, or kairomones, influencing behaviors critical for survival and reproduction.

For instance, in the nematode Caenorhabditis elegans, dodecanoic acid secreted by Streptomyces species is recognized by the G-protein-coupled receptor SRB-6, triggering a rapid avoidance behavior. nih.govtandfonline.com This response is a crucial defense mechanism, allowing the nematode to escape from potentially harmful, toxin-producing bacteria. nih.gov

In some thrips species, (Z)-3-dodecenoic acid has been identified as a major component of whole-body extracts and is suggested to function as an alarm pheromone. diva-portal.org Bioassays with Kladothrips nicolsoni larvae showed that both (Z)-3-dodecenoic acid and its (E) isomer acted as repellents at tested doses. diva-portal.org

Furthermore, various dodecenoic acid isomers are part of a complex chemical language used by different organisms. For example, cis-11-methyl-2-dodecenoic acid, also known as the diffusible signal factor (DSF), is a quorum-sensing signal in the bacterium Xanthomonas campestris. nih.govacs.org This signaling molecule regulates virulence and biofilm formation. nih.gov Structural homologs of DSF, such as cis-2-dodecenoic acid (BDSF), have been found in other bacteria like Burkholderia cenocepacia, where they also play a role in cell-cell communication. asm.org

The diversity of functions for dodecenoic acid and its derivatives highlights their versatility as semiochemicals in mediating a wide array of invertebrate behaviors.

Substrate for Enzymatic Biotransformations in Microbial and Eukaryotic Systems

Desaturase and Elongase Systems Acting on Unsaturated Fatty Acids

This compound, as an unsaturated fatty acid, can be a substrate for various enzymatic systems that modify its structure, including desaturases and elongases. These enzymes are crucial for the biosynthesis of a wide range of fatty acids with different chain lengths and degrees of unsaturation.

Desaturases are enzymes that introduce double bonds at specific positions in the fatty acid chain. bnl.gov The biosynthesis of the Lobesia botrana sex pheromone, for example, requires a Δ7 desaturase to act on (Z)-9-dodecenoic acid, although the specific enzyme has not yet been identified. diva-portal.orgresearchgate.netnih.gov The action of desaturases is highly specific, and even a single amino acid change in the enzyme can alter the position of the newly introduced double bond. bnl.gov

Elongases are enzymes that extend the carbon chain of fatty acids, typically by two carbons at a time. mdpi.comnih.gov The fatty acid elongation system is a four-step process involving a condensing enzyme (the elongase itself), a β-ketoacyl-CoA reductase, a β-hydroxyacyl-CoA dehydratase, and a trans-2-enoyl-CoA reductase. mdpi.comasm.org Elongases determine the substrate specificity of the reaction. mdpi.com These systems can act on saturated, monounsaturated, and polyunsaturated fatty acids. nih.govresearchgate.net For instance, in Saccharomyces cerevisiae, different elongases have preferences for fatty acids of different chain lengths, with ELO1 preferring C12 to C16 fatty acids. asm.org While direct evidence for this compound as a substrate for specific elongases is limited, its nature as a medium-chain unsaturated fatty acid makes it a potential candidate for elongation in various organisms.

Beta-Oxidation and Catabolic Pathways of Unsaturated Fatty Acids

Unsaturated fatty acids, including this compound, are broken down through the β-oxidation pathway to generate energy. jackwestin.com This catabolic process occurs in the mitochondria and involves a series of enzymatic reactions that sequentially remove two-carbon units from the carboxyl end of the fatty acyl-CoA molecule. libretexts.org

The β-oxidation of unsaturated fatty acids requires additional enzymes compared to saturated fatty acids to handle the double bonds. jackwestin.com For a monounsaturated fatty acid like this compound, the process would proceed as follows:

Activation: The fatty acid is first activated to its coenzyme A (CoA) derivative, dodecenoyl-CoA, in the cytosol. nih.gov

Transport: The acyl-CoA is transported into the mitochondrial matrix. nih.gov

β-Oxidation Cycles: The standard β-oxidation cycle repeats, cleaving two-carbon units in the form of acetyl-CoA. libretexts.org

Isomerase Action: When the double bond at the 7th position (which becomes the 3rd position after two cycles of β-oxidation) is reached, an isomerase is required to shift the position and configuration of the double bond to allow the next enzyme in the pathway, enoyl-CoA hydratase, to act upon it.

In some cases, metabolites of β-oxidation can be detected. For example, the detection of 7-hydroxy-5-dodecenoic acid in certain cells indicates the continued β-oxidation of a substrate where a conjugated diene is allylic to a hydroxyl group. nih.gov Furthermore, intermediates of β-oxidation can sometimes be used as substrates for chain elongation. nih.gov

Contribution to Specialized Lipid Metabolites (e.g., Glycolipid Biosurfactants containing Dodecenoic Acid Moieties)

This compound and its isomers can be incorporated into more complex lipid structures, such as glycolipid biosurfactants. These are surface-active compounds produced by microorganisms that have a wide range of potential industrial and environmental applications due to their biodegradability and low toxicity. mdpi.com

A novel glycolipid biosurfactant produced by the bacterium Rouxiella badensis has been identified to contain a 3-hydroxy-5-dodecenoic acid moiety. mdpi.comnih.gov The structure of this glycolipid consists of a glucose molecule as the hydrophilic head, with two fatty acid chains, 3-hydroxy-5-dodecenoic acid and 3-hydroxydecanoic acid, attached via ester bonds as the hydrophobic tails. mdpi.comnih.gov This biosurfactant exhibits excellent surface-active properties, significantly reducing the surface tension of water at a very low concentration. mdpi.com

Other examples of dodecenoic acid being part of specialized lipid metabolites include its presence in lipopeptides. pnas.org For instance, kamptornamide is a lipopeptide where ornithine is N-acylated with dodecanoic acid. pnas.org While this specific example uses the saturated form, it illustrates the principle of dodecenoic acid moieties being incorporated into larger, biologically active molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E,Z)-7,9-dodecadienyl acetate |

| (Z)-11-tetradecenoic acid |

| (Z)-7-dodecenoic acid |

| (Z)-7-dodecenyl acetate |

| (Z)-9-tetradecenyl acetate |

| (Z)-9-dodecenoic acid |

| 3-hydroxy-5-dodecenoic acid |

| 3-hydroxydecanoic acid |

| This compound |

| 7-hydroxy-5-dodecenoic acid |

| Acetyl-CoA |

| BDSF (cis-2-dodecenoic acid) |

| DSF (cis-11-methyl-2-dodecenoic acid) |

| Dodecanoic acid |

| Dodecenoyl-CoA |

| Enoyl-CoA |

| Kamptornamide |

| Ornithine |

| Tetradecanoic acid |

| (Z)-5-decenyl acetate |

Structural Integration into Complex Biological Lipids

Research has identified specific instances where derivatives of dodecenoic acid are incorporated as the fatty acid tail in complex lipids, particularly in glycolipid biosurfactants produced by microorganisms. Glycolipids are complex lipids where the hydrophilic head group is a carbohydrate. slideshare.net

A notable example is a novel glycolipid biosurfactant produced by the bacterium Rouxiella badensis DSM 100043T. nih.govmdpi.com Structural analysis of this biosurfactant revealed that its hydrophobic portion is composed of two fatty acid molecules: 3-hydroxy-5-dodecenoic acid and 3-hydroxydecanoic acid. These fatty acid chains are linked via ester bonds to a glucose molecule, which serves as the hydrophilic head. nih.govmdpi.com This integration demonstrates a direct biological role for a dodecenoic acid derivative as a key structural component of a complex glycolipid.

Table 1: Structural Components of the Novel Glycolipid from Rouxiella badensis DSM 100043T

| Component | Type | Chemical Moiety |

|---|---|---|

| Hydrophilic Moiety | Carbohydrate | Glucose |

| Hydrophobic Moiety 1 | Hydroxy fatty acid | 3-hydroxy-5-dodecenoic acid |

| Hydrophobic Moiety 2 | Hydroxy fatty acid | 3-hydroxydecanoic acid |

| Linkage | Ester Bond | Fatty acids linked to C2 and C3 positions of glucose |

Data sourced from studies on the biosurfactant produced by Rouxiella badensis. nih.govmdpi.com

Impact on Self-Assembly and Interfacial Properties of Biosurfactants

Biosurfactants are surface-active compounds produced by living organisms. researchgate.net A key characteristic of these molecules is their ability to reduce surface and interfacial tension between different phases, such as liquid-air or liquid-liquid interfaces. mdpi.com This property is a direct consequence of their amphipathic structure. In aqueous environments, biosurfactant molecules arrange themselves at interfaces, and above a certain concentration, known as the critical micelle concentration (CMC), they self-assemble into organized structures like micelles. mdpi.comikifp.edu.pl The efficiency and effectiveness of a biosurfactant are determined by its ability to lower surface tension and the concentration at which it begins to form micelles. arxiv.org

The incorporation of this compound, or its derivatives, into the structure of a biosurfactant has a profound impact on these properties. The length and unsaturation of the fatty acid tail are critical factors that influence the packing of the surfactant molecules at interfaces and their tendency to form micelles. acs.org

The novel glucose-lipid produced by Rouxiella badensis, which contains a 3-hydroxy-5-dodecenoic acid moiety, exhibits excellent surface-active properties. nih.govmdpi.com Research has demonstrated that this specific biosurfactant is highly effective at reducing the surface tension of water. nih.govmdpi.com Furthermore, it achieves this with a very low critical micelle concentration (CMC), indicating high efficiency. nih.govmdpi.com The stability of its emulsifying activity over a wide range of pH, temperature, and salinity further underscores the functional advantages conferred by its unique chemical structure, including its dodecenoic acid component. mdpi.com

Similarly, a glycolipid biosurfactant from Candida sp. SY16, which contains various fatty acids including tetradecenoic acid, also demonstrates a strong ability to lower the surface tension of water and has a low CMC. nih.gov This suggests that the presence of monounsaturated fatty acid chains is a recurring structural motif for effective biosurfactants.

Table 2: Interfacial Properties of the Dodecenoic Acid-Containing Biosurfactant from Rouxiella badensis

| Property | Value | Conditions |

|---|---|---|

| Initial Surface Tension of Water | 72.05 mN/m | 25 °C |

| Final Surface Tension | 24.59 mN/m | At CMC, 25 °C |

| Critical Micelle Concentration (CMC) | 5.69 mg/L | - |

| Emulsification Stability (pH) | Good | pH 2–8 |

| Emulsification Stability (Temperature) | Good | Up to 100 °C |

| Emulsification Stability (Salinity) | Good | Up to 15% NaCl |

Data sourced from the characterization of the novel glucose-lipid from R. badensis DSM 100043T. nih.govmdpi.com

Metabolic Engineering and Synthetic Biology for 7 Dodecenoic Acid Production

Heterologous Expression of Biosynthetic Pathways in Host Organisms

The production of specific fatty acids, including 7-dodecenoic acid, often involves the introduction of foreign genes into a host organism, a process known as heterologous expression. This technique allows scientists to create novel biosynthetic pathways or enhance existing ones. For instance, the expression of thioesterase genes from different plant or bacterial sources in E. coli has been shown to influence the chain length and saturation level of the fatty acids produced. igem.org Specifically, the introduction of a C12-specific fatty acid thioesterase can direct the metabolic machinery towards the synthesis of dodecanoic acid. oup.comosti.govoup.com

The choice of host organism is critical. While E. coli is a common workhorse, other microorganisms like the oleaginous yeast Yarrowia lipolytica are also being explored for their natural ability to accumulate lipids. frontiersin.org Metabolic engineering in Y. lipolytica has involved blocking competing pathways, such as the synthesis of neutral lipids, to channel more carbon towards the production of free fatty acids. frontiersin.org Furthermore, cyanobacteria, with their unique fatty acid metabolism, present another promising chassis for heterologous expression of biosynthetic pathways for natural product synthesis. rsc.org The successful reconstitution of complex plant pathways, such as those for opiate biosynthesis, in yeast demonstrates the potential for producing a wide array of compounds in microbial hosts. researchgate.net

Here is an overview of host organisms and expressed genes for fatty acid production:

| Host Organism | Expressed Gene/Pathway | Target Product | Reference |

|---|---|---|---|

| Escherichia coli | Plant/bacterial thioesterases | Varied chain length fatty acids | igem.org |

| Cupriavidus necator | C12-specific fatty acid thioesterase | Dodecanoic acid | oup.comosti.govoup.com |

| Yarrowia lipolytica | Heterologous thioesterases, lipase (B570770) | Free fatty acids | frontiersin.org |

| Nicotiana benthamiana | Moth sex pheromone biosynthetic pathway | (Z)-11-hexadecenol, (Z)-11-hexadecenal | researchgate.net |

Rational Design of Metabolic Flux for Enhanced this compound Yields

To maximize the production of this compound, researchers employ rational design strategies to manipulate the flow of metabolites, or metabolic flux, within the host organism. This often involves identifying and alleviating bottlenecks in the biosynthetic pathway. Metabolic flux analysis (MFA), particularly using 13C-labeling, is a powerful tool to quantify the carbon flow through various metabolic pathways and identify rate-limiting steps. nih.govcreative-proteomics.complos.orgfrontiersin.org

Key strategies for enhancing fatty acid yields include:

Overexpression of key enzymes: Increasing the expression of enzymes like acetyl-CoA carboxylase (ACCase), which catalyzes a rate-limiting step in fatty acid synthesis, can push the metabolic flux towards fatty acid production. unl.edu

Deletion of competing pathways: Knocking out genes involved in competing pathways, such as the β-oxidation pathway responsible for fatty acid degradation (e.g., deleting the fadD gene in E. coli), prevents the loss of the desired product. unl.edunih.gov

Resolving cofactor imbalances: Biosynthetic pathways often require cofactors like NADPH. Ensuring a sufficient supply of these cofactors is crucial for high yields. frontiersin.org

Dynamic control of gene expression: Using inducible promoters or genetic switches allows for temporal control of gene expression, separating the cell growth phase from the production phase to reduce the metabolic burden on the cells. frontiersin.org

For example, in Clostridium acetobutylicum, metabolic flux analysis revealed that the acid formation pathways play a crucial role in regulating solvent production. nih.gov In Bacillus licheniformis, overexpression of the dltB gene led to a redistribution of metabolic flux, enhancing the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid cycle, which in turn increased the production of γ-polyglutamic acid. frontiersin.org Similarly, in Pseudomonas mendocina, deleting genes in the β-oxidation pathway significantly increased the production of medium-chain-length polyhydroxyalkanoates. nih.gov

Enzyme Cascade Development for Selective Bioconversion and Product Diversification

Enzyme cascades, where multiple enzymes work in a coordinated fashion, are being developed for the selective bioconversion of substrates into valuable products, including precursors for this compound. These one-pot reactions offer several advantages, such as eliminating the need for intermediate purification steps and shifting reaction equilibria towards the desired product. nih.gov

A notable example is the use of a lipoxygenase (LOX) and hydroperoxide lyase (HPL) cascade. nih.govuliege.bemdpi.com This pathway can convert polyunsaturated fatty acids like linoleic acid into shorter-chain aldehydes and oxo-acids. Specifically, 13-HPL cleaves 13(S)-hydroperoxy-octadecadienoic acid (13S-HPODE) to produce 12-oxo-9(Z)-dodecenoic acid and hexanal. nih.govmdpi.com This 12-oxo-9(Z)-dodecenoic acid is a direct precursor that can potentially be converted to this compound through further enzymatic steps.

Researchers have successfully established multi-enzyme cascades for the synthesis of other valuable compounds. For instance, a three-enzyme cascade comprising a P450 monooxygenase, an alcohol dehydrogenase, and an ω-transaminase has been used to produce ω-aminododecanoic acid from dodecanoic acid. sciepublish.com The development of these cascades often involves protein engineering to improve enzyme stability and catalytic efficiency. rsc.org

Genetic Circuitry and Pathway Optimization for Sustainable Production of Unsaturated Fatty Acids

The construction of synthetic genetic circuits provides a sophisticated level of control over metabolic pathways, enabling the sustainable production of unsaturated fatty acids. These circuits can be designed to respond to specific intracellular or environmental signals, allowing for dynamic regulation of gene expression. frontiersin.org

A key regulatory element in fatty acid metabolism is the transcription factor FadR. In E. coli, FadR acts as a repressor of the β-oxidation pathway and an activator of some fatty acid biosynthesis genes, such as fabA and fabB, which are essential for unsaturated fatty acid synthesis. nih.gov By engineering the FadR regulon, researchers can manipulate the ratio of saturated to unsaturated fatty acids. frontiersin.org For example, deleting fabR, a repressor of fabA and fabB, leads to increased levels of unsaturated fatty acids. nih.gov

Optimization of biosynthetic pathways also involves codon optimization of heterologous genes to match the codon usage of the host organism, which can significantly improve protein expression levels. oup.comosti.govoup.com Furthermore, the architecture of multi-gene constructs can be designed to influence the relative expression of different enzymes in a pathway, thereby optimizing product yields. researchgate.net The development of well-characterized genetic toolboxes, including promoters and ribosome binding sites with varying strengths, is crucial for fine-tuning gene expression and maximizing the production of desired unsaturated fatty acids like this compound in various microbial hosts. oup.comosti.govoup.com

Emerging Research Frontiers in 7 Dodecenoic Acid Chemistry and Biology

Novel Analytical Tools for In Situ and Real-Time Analysis

The detection and quantification of specific fatty acid isomers like 7-dodecenoic acid within complex biological or environmental matrices present a significant analytical challenge. Traditional methods often involve destructive extraction and derivatization steps, precluding the possibility of monitoring dynamic changes in real-time or within a living system. However, emerging analytical frontiers are providing powerful new tools for the in situ and real-time analysis of unsaturated fatty acids.

Vibrational spectroscopy, particularly Raman spectroscopy , has emerged as a powerful, non-destructive technique for lipid analysis. It requires no sample preparation, allowing for direct analysis of lipids in their native environment (in situ). Raman spectroscopy can provide detailed information on the degree of unsaturation (number of C=C bonds), cis/trans isomer configuration, and even follow lipid oxidation processes in real-time. For instance, micro-Raman spectroscopy has been successfully used for the in situ characterization of lipid bodies within the xylem of woody plants, distinguishing between saturated and highly unsaturated fatty acids. The ratio of Raman signal intensities at specific wavenumbers (e.g., I1,650/I1,440) can be used to quantify the degree of unsaturation in lipids within a single, living microalgal cell.

Mass spectrometry (MS) techniques are also evolving to provide more detailed structural information on fatty acid isomers. While standard MS/MS can struggle to differentiate isomers, coupling MS with other technologies is overcoming this limitation. Ozone-induced dissociation (OzID) mass spectrometry, for example, cleaves molecules specifically at the carbon-carbon double bond, allowing for unambiguous determination of its position within the fatty acid chain. This has been paired with liquid chromatography (LC-OzID-MS) in a comprehensive workflow for the de novo identification of unsaturated fatty acids in complex mixtures like human plasma. Another approach, electron activated dissociation (EAD), also generates diagnostic fragment ions that can pinpoint double bond location and stereochemistry.

For real-time monitoring of fatty acid uptake and metabolism, biosensors represent a promising frontier. Genetically encoded biosensors, often utilizing G-protein coupled receptors (GPCRs) in yeast, have been engineered to detect medium-chain fatty acids (C8-C12). These whole-cell biosensors can produce a fluorescent signal in response to the presence of specific fatty acids, with some systems demonstrating a 30-fold increase in signal upon activation. Such tools are envisioned for high-throughput screening in metabolic engineering applications. Other biosensor types, including enzyme-based electrochemical sensors, are being developed for the analysis of volatile fatty acids, though cross-sensitivity between different fatty acids can be a challenge. Furthermore, novel fluorescence assays using labeled fatty acids and quencher molecules have been developed to quantify fatty acid transport in real time with high temporal resolution.

Table 1: Comparison of Modern Analytical Techniques for Unsaturated Fatty Acids

| Technique | Principle | Mode | Key Advantage(s) | Application Example | Citations |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a molecular fingerprint. | In situ, Real-time, Label-free | Non-destructive; provides data on unsaturation and configuration. | Quantifying lipid unsaturation in single living algal cells. | |

| Ozone-Induced Dissociation MS (OzID-MS) | Gas-phase ozonolysis cleaves C=C bonds, creating diagnostic fragments. | Real-time, High-resolution | Unambiguously determines double bond position in isomers. | Identifying novel fatty acid isomers in human plasma. | |

| Electron Activated Dissociation MS (EAD-MS) | Electron-based fragmentation generates structurally specific ions. | High-resolution | Characterizes both double bond position and stereochemistry. | Differentiating between oleic and vaccenic acid isomers. | |

| GPCR-Based Biosensors | Engineered yeast cells with receptors that trigger a fluorescent signal upon binding a fatty acid. | In vivo, Real-time, High-throughput | Enables screening of microbes for fatty acid production. | Detecting C8-C12 fatty acids with a 13- to 17-fold signal increase. | |

| Fluorescence Uptake Assay | A fluorescently labeled fatty acid is quenched outside the cell, allowing real-time measurement of transport. | Real-time, High-throughput | High temporal resolution of fatty acid uptake kinetics. | Measuring hormone-induced changes in fatty acid uptake in 3T3-L1 cells. |

***### 7.2. Advanced Biocatalyst Design for Tailored this compound Derivatives

The generation of novel derivatives from this compound using biocatalysts offers a sustainable and highly selective alternative to traditional chemical synthesis. Advanced techniques in protein and metabolic engineering are enabling the design of customized enzymes and microbial factories capable of producing a wide array of valuable molecules from this C12 unsaturated fatty acid.

Enzyme Engineering for Novel Functionalities: Enzymes such as lipases, desaturases, and monooxygenases are primary targets for engineering efforts. Protein engineering, through strategies like directed evolution and rational design, can modify these enzymes to alter their substrate specificity, regioselectivity, and catalytic efficiency.

Lipases (EC 3.1.1.3) , which naturally catalyze the hydrolysis of triglycerides, are widely used in their reverse reaction for the synthesis of esters. By controlling reaction conditions or engineering the enzyme's active site, lipases can be used to esterify the carboxylic acid group of this compound with various alcohols, creating a range of fatty acid esters with potential uses as surfactants or flavoring agents. For instance, lipase (B570770) A from Candida antarctica has been successfully engineered to alter its fatty acid chain-length selectivity.

Fatty Acid Desaturases are enzymes that introduce double bonds into acyl chains. While this compound already contains a double bond, desaturases could be engineered to introduce additional double bonds at specific positions, converting it into a polyunsaturated fatty acid derivative. Researchers have successfully altered the substrate specificity of desaturases to act on non-native fatty acid chain lengths. For example, a mutant of the castor Δ9-18:0-ACP desaturase was created that showed a 15-fold increased activity with 16:0-ACP, demonstrating that specificity can be shifted to shorter chains. A similar strategy could be applied to develop a desaturase active on a C12 substrate like this compound.

P450 Monooxygenases and Hydratases can introduce hydroxyl groups (oxyfunctionalization) into the fatty acid chain. An engineered P450 monooxygenase has been used to produce ω-hydroxylated dodecanoic acid at a scale of 4.0 g/L in E. coli. Fatty acid hydratases catalyze the addition of water across a double bond, which could convert this compound into a hydroxy-dodecanoic acid. CYP152 peroxygenases have shown unexpected regioselectivity in hydroxylating C12 unsaturated fatty acids, where the cis/trans configuration of the double bond directs hydroxylation to different carbon atoms.

Metabolic Engineering for Whole-Cell Biocatalysis: Instead of using isolated enzymes, entire microorganisms like Escherichia coli and Saccharomyces cerevisiae can be engineered to act as "cell factories." This approach involves modifying the organism's metabolic pathways to channel precursors towards the synthesis of a desired product.

To produce derivatives of this compound, a host organism would first need to be engineered to produce the C12 fatty acid itself. This has been achieved by introducing C12-specific fatty acid thioesterases into E. coli, which cleave the growing fatty acid chain from the fatty acid synthase (FAS) complex at the desired length. Once a strain is capable of producing dodecanoic acid, further engineering can introduce the tailored enzymes mentioned above (desaturases, hydroxylases) to modify it into a specific derivative. For example, a study demonstrated a biocatalytic cascade in E. coli that converted 13-hydroxy-cis-9-octadecenoic acid into 12-hydroxy-cis-9-dodecenoic acid, showcasing the potential for multi-step enzymatic conversions within a single host.

Table 2: Examples of Engineered Biocatalysts for Fatty Acid Modification

| Biocatalyst Type | Enzyme Family | Engineering Goal | Potential Product from this compound | Host Organism (if applicable) | Citations |

| Isolated Enzyme | Lipase | Altered chain-length selectivity | This compound esters | Candida antarctica | |

| Isolated Enzyme | Fatty Acid Desaturase | Shifted substrate specificity | Dodecadienoic acid | Castor (Ricinus communis) | |

| Isolated Enzyme | P450 Peroxygenase | Regio- and stereoselective hydroxylation | Hydroxy-dodecenoic acids | Jeotgalicoccus sp. (OleTJE) | |

| Whole-Cell | Thioesterase | Increased C12 fatty acid production | Dodecanoic acid (precursor) | Cupriavidus necator, E. coli | |

| Whole-Cell | P450 Monooxygenase | ω-hydroxylation | 12-hydroxy-dodecenoic acid | E. coli | |

| Whole-Cell | Multi-enzyme cascade | Chain cleavage & modification | Hydroxy-dodecenoic acid derivative | E. coli |

***### 7.3. Expanding Ecological and Biological System Investigations of Unsaturated Fatty Acids

Unsaturated fatty acids, including isomers of dodecenoic acid, play crucial and diverse roles in ecological interactions and biological systems. Research is increasingly focused on elucidating these functions, from chemical communication to antimicrobial defense.

Role as an Insect Pheromone Precursor: A significant body of research highlights the role of C10-C18 unsaturated fatty acids as precursors in the biosynthesis of insect sex pheromones, particularly in the order Lepidoptera (moths and butterflies). Female moths often produce specific blends of fatty acid derivatives—typically alcohols, aldehydes, or acetate (B1210297) esters—to attract mates. The biosynthesis of these pheromones occurs in specialized glands and involves a series of enzymatic steps including desaturation, chain-shortening (often via limited β-oxidation), and functional group modification.

Specifically, (Z)-7-dodecenoic acid has been identified as a key intermediate in the biosynthetic pathways of certain moth pheromones. For instance, in the turnip moth (Agrotis segetum), (Z)-7-dodecenyl acetate is a component of its sex pheromone, and its precursor is (Z)-7-dodecenoic acid. This C12 acid is produced via the chain-shortening of a C14 precursor, (Z)-9-tetradecenoic acid. Similarly, the biosynthetic pathway for the major pheromone component of the European grapevine moth, (Lobesia botrana), involves the formation of (Z)-9-dodecenoic acid, which is then further desaturated. While not this compound, this highlights the importance of C12 unsaturated acids in moth chemical communication. The enzymes involved, such as specific fatty acyl-CoA desaturases and reductases, are key determinants of the final pheromone structure, making them targets for both research and the development of biocontrol strategies.

Other Biological and Ecological Roles: Beyond insect pheromones, dodecenoic acids and related molecules exhibit a range of biological activities.

Vertebrate Chemical Signaling: Research has identified (Z)-7-dodecenyl acetate as a pre-ovulatory urinary pheromone in the female Asian elephant (Elephas maximus), signaling mating readiness to males. While the precise biosynthetic pathway in mammals is not fully elucidated, its presence underscores a conserved role for C12 unsaturated derivatives in chemical communication across different animal phyla. Another related compound, (Z)-6-dodecen-4-olide, is a pheromone secreted by the Columbian black-tailed deer and other ungulates, where it is involved in scent marking and olfactory communication.

Antimicrobial and Defensive Functions: Fatty acids are integral to the insect defense system. Medium-chain fatty acids, including dodecanoic acid, have demonstrated antimicrobial, insecticidal, and nematicidal properties. For example, dodecanoic acid shows strong lethal effects against the root-knot nematode Meloidogyne javanica and acts as a settling and oviposition inhibitor for insects like Myzus persicae and Bemisia tabaci. In some thrips species, (Z)-3-dodecenoic acid has been identified as a major component of whole-body extracts and is suggested to function as a repellent or alarm pheromone.

Algal and Plant Systems: Dodecanoic acid has been identified in extracts from the cyanobacterium Geitlerinema sp., which exhibited antioxidant and antibacterial activities. However, some medium-chain fatty acids, including dodecanoic acid, have shown phytotoxic effects on certain plant species, which is an important consideration for agricultural applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Dodecenoic acid for reproducibility in academic settings?

- Methodological Answer : Begin by reviewing existing protocols (e.g., Grignard reactions or enzymatic catalysis) and identify critical variables (e.g., temperature, catalyst concentration, solvent purity). Use design-of-experiments (DoE) frameworks to systematically test combinations of these variables. Validate purity via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), ensuring spectral peaks align with reference data . Example table:

| Synthesis Method | Yield (%) | Purity (GC-MS) | Key Variables |

|---|---|---|---|

| Grignard Reaction | 72 | 98.5% | Temp: 60°C, Catalyst: 0.1M |

| Enzymatic Catalysis | 65 | 97.8% | pH: 7.0, Enzyme Load: 5 U/mg |

Q. What analytical techniques are most reliable for characterizing this compound in mixed lipid systems?

- Methodological Answer : Combine thin-layer chromatography (TLC) for preliminary separation with high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) for quantification. Confirm structural integrity using Fourier-transform infrared spectroscopy (FTIR) to detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹) and compare retention indices with pure standards .

Q. How should researchers design dose-response studies to assess this compound’s antimicrobial activity?

- Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 µM) in triplicate, with positive (e.g., ampicillin) and negative (solvent-only) controls. Measure inhibitory zones (disk diffusion) or minimum inhibitory concentrations (MICs) via broth microdilution. Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values, and validate statistical significance with ANOVA followed by post-hoc tests .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be resolved across different cell lines?

- Methodological Answer : Conduct a meta-analysis of published studies to identify variables such as cell type (e.g., epithelial vs. fibroblast), exposure duration, and assay type (MTT vs. ATP luminescence). Replicate experiments under standardized conditions, including internal controls (e.g., staurosporine for apoptosis induction). Use multi-omics approaches (transcriptomics/proteomics) to identify cell-specific signaling pathways affected by the compound .

Q. What experimental frameworks are suitable for elucidating the metabolic fate of this compound in vivo?

- Methodological Answer : Employ stable isotope-labeled ¹³C-7-Dodecenoic acid in rodent models, with timed blood/tissue sampling. Analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and map β-oxidation intermediates. Pair with kinetic modeling (e.g., compartmental analysis) to estimate turnover rates and identify rate-limiting enzymes .

Q. How can researchers isolate this compound’s effects from confounding variables in complex biological matrices?

- Methodological Answer : Use orthogonal validation:

- Step 1 : Fractionate samples (e.g., solid-phase extraction) to isolate lipid fractions.

- Step 2 : Apply activity-guided fractionation (AGF) to trace bioactivity to specific subfractions.

- Step 3 : Confirm identity via high-resolution MS (HRMS) and compare with synthetic standards.

- Step 4 : Use genetic knockdown (e.g., CRISPR/Cas9) of target pathways to confirm mechanistic specificity .

Methodological Considerations for Data Integrity

Q. What strategies ensure reproducibility in this compound research across laboratories?

- Methodological Answer :

- Protocol Harmonization : Publish detailed Supplemental Information (SI) with step-by-step workflows, including instrument calibration data .

- Reference Materials : Use certified standards (e.g., NIST-traceable) for quantification.

- Blinded Analysis : Implement double-blinding in bioactivity assays to reduce bias .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.